molecular formula C15H13ClN4O3 B6626893 N-(3-chloro-4-methoxyphenyl)-N-methyl-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxamide

N-(3-chloro-4-methoxyphenyl)-N-methyl-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxamide

Cat. No.: B6626893
M. Wt: 332.74 g/mol
InChI Key: OVRBNTYNMPSTEP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-N-methyl-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a chlorinated methoxyphenyl group with an imidazo[4,5-b]pyridine core, making it an interesting subject for chemical research and development.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-N-methyl-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O3/c1-20(8-3-6-12(23-2)9(16)7-8)14(21)11-5-4-10-13(17-11)19-15(22)18-10/h3-7H,1-2H3,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRBNTYNMPSTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1)OC)Cl)C(=O)C2=NC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-N-methyl-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Imidazo[4,5-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-aminopyridine and a suitable aldehyde or ketone, the imidazo[4,5-b]pyridine core can be formed through a condensation reaction.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction. This can be achieved using reagents like carbodiimides (e.g., EDCI) in the presence of a base (e.g., triethylamine).

    Chlorination and Methoxylation: The chlorinated methoxyphenyl group is introduced through electrophilic aromatic substitution reactions. Chlorination can be performed using reagents like thionyl chloride or N-chlorosuccinimide, while methoxylation can be achieved using methanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-N-methyl-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base (e.g., sodium hydroxide).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-N-methyl-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N-methyl-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-N-methyl-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxamide: shares structural similarities with other imidazo[4,5-b]pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorinated and methoxylated aromatic rings. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for further research and development.

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